5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid
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Overview
Description
5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of triazoles . Triazoles are an important class of bioactive molecules that exhibit significant pharmacological activities . They have been used in the synthesis of a variety of new therapeutic agents, including antiviral and anticancer agents .
Scientific Research Applications
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives
The first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization is notable. This method uses Fe(II)-catalyzed isomerization to produce isoxazole-4-carboxylic esters and amides. The process also enables the formation of oxazole-4-carboxylates under specific conditions, expanding the range of potential compounds for various scientific applications (Serebryannikova et al., 2019).
Preparation of Triazole-based Scaffolds
5-Amino-1,2,3-triazole-4-carboxylic acid is useful for creating collections of peptidomimetics or biologically active compounds based on the triazole scaffold. The synthesis of this compound, particularly focusing on overcoming the challenges posed by the Dimroth rearrangement, is critical for advancing the field of triazole-based chemistry and its applications in scientific research (Ferrini et al., 2015).
Mechanism of Action
Target of Action
Similar compounds with a triazole moiety have been reported to exhibit significant pharmacological activities
Mode of Action
Compounds containing a triazole moiety are known to interact actively with the active sites of enzymes . The nitrogen atoms of the triazole ring play a crucial role in this interaction .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19415) and its solid physical form at room temperature suggest that it may have good bioavailability .
Result of Action
Similar compounds have shown good activity against mycobacterium tuberculosis h37ra strain , suggesting that this compound may also have antimicrobial effects.
Action Environment
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid are largely unexplored. It is known that the compound has a molecular weight of 194.15 .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Transport and Distribution
Future studies should aim to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-11-3-5(8-10-11)6-2-4(7(12)13)9-14-6/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFQDHZYFZRNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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